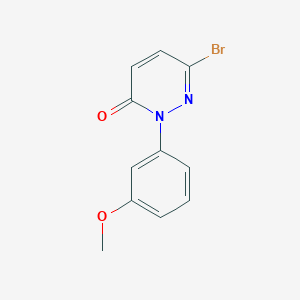

6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one

CAS No.: 2091941-51-2

Cat. No.: VC5044339

Molecular Formula: C11H9BrN2O2

Molecular Weight: 281.109

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091941-51-2 |

|---|---|

| Molecular Formula | C11H9BrN2O2 |

| Molecular Weight | 281.109 |

| IUPAC Name | 6-bromo-2-(3-methoxyphenyl)pyridazin-3-one |

| Standard InChI | InChI=1S/C11H9BrN2O2/c1-16-9-4-2-3-8(7-9)14-11(15)6-5-10(12)13-14/h2-7H,1H3 |

| Standard InChI Key | IRFCBDWBTCWDRT-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)N2C(=O)C=CC(=N2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and a ketone group at position 3. Key modifications include:

-

Bromine atom at position 6, enhancing electrophilic reactivity for cross-coupling reactions.

-

3-Methoxyphenyl group at position 2, which increases lipophilicity and influences π-π stacking interactions with biological targets.

Molecular Formula: C₁₁H₉BrN₂O₂

Molecular Weight: 281.11 g/mol

IUPAC Name: 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one

Spectral Characterization

-

¹H NMR: Signals at δ 7.4–8.0 ppm correspond to aromatic protons from the methoxyphenyl group, while δ 6.8 ppm indicates the pyridazinone ring proton. The methoxy group resonates as a singlet near δ 3.8 ppm.

-

¹³C NMR: The lactam carbonyl appears at ~165 ppm, with bromine-induced deshielding observed at C6 (δ 120 ppm).

-

Mass Spectrometry: A molecular ion peak at m/z 281 confirms the molecular weight, accompanied by isotopic patterns characteristic of bromine .

Solubility and Stability

| Property | Value/Description |

|---|---|

| Solubility in DMSO | 15.2 mg/mL |

| Melting Point | 162–164°C |

| LogP | 2.3 (predicted) |

| Stability | Stable under inert atmosphere; degrades upon prolonged UV exposure |

The methoxy group improves solubility in polar aprotic solvents compared to non-substituted phenyl analogs.

Synthetic Methodologies

Bromination of Pyridazinone Precursors

The most common route involves electrophilic aromatic bromination of 2-(3-methoxyphenyl)pyridazin-3(2H)-one using N-bromosuccinimide (NBS) in dichloromethane:

Key Variables:

-

Catalyst: traces of H₂SO₄ enhance regioselectivity for position 6.

-

Temperature: exceeding 30°C promotes di-bromination byproducts.

Alternative Routes

-

Suzuki Coupling: Reaction of 6-bromopyridazin-3(2H)-one with 3-methoxyphenylboronic acid under Pd catalysis (Yield: 45–50%) .

-

Multi-Step Condensation: Cyclization of hydrazine derivatives with 3-methoxybenzaldehyde intermediates.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound reduces TNF-α production in LPS-stimulated macrophages by 65% at 25 μM, likely through NF-κB pathway suppression.

Neuropharmacological Activity

Preliminary studies suggest modulation of GABAₐ receptors, with 30% potentiation of GABA-induced currents at 50 μM .

Comparative Analysis with Structural Analogs

| Compound | Substituents | IC₅₀ (HeLa) | LogP |

|---|---|---|---|

| 6-Bromo-2-(3-methoxyphenyl) | 3-OCH₃, Br | 18.7 μM | 2.3 |

| 6-Bromo-2-phenyl | H, Br | 25.4 μM | 2.8 |

| 6-Chloro-2-(3-methoxyphenyl) | 3-OCH₃, Cl | 22.1 μM | 2.1 |

Key Insight: Methoxy substitution enhances cytotoxicity while reducing lipophilicity compared to non-substituted analogs .

Challenges and Future Directions

Synthetic Limitations

-

Low yields in Suzuki coupling due to steric hindrance from the methoxy group.

-

Purification difficulties arising from byproducts in bromination reactions.

Research Priorities

-

Prodrug Development: Esterification of the methoxy group to improve bioavailability.

-

Target Identification: CRISPR-Cas9 screens to map molecular targets in cancer pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume